1-{[(2-Phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}ethan-1-one
Overview
Description
1-{[(2-Phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}ethan-1-one is an organic compound with the molecular formula C12H11NO2S and a molecular weight of 233.29 g/mol . This compound is known for its unique structure, which includes an oxazole ring and a sulfanyl group attached to an ethanone moiety. It is commonly used in various fields of research and industry due to its versatile chemical properties .
Biochemical Analysis
Biochemical Properties
1-{[(2-Phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}ethan-1-one plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s oxazole ring and sulfanyl group are key to its reactivity, allowing it to form covalent bonds with thiol groups in proteins and enzymes. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of transcription factors, leading to changes in gene expression. Additionally, it can affect cellular metabolism by interacting with metabolic enzymes, altering the flux of metabolites through different pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or activation. This interaction can result in changes in the enzyme’s conformation and activity. Furthermore, the compound can modulate gene expression by affecting the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity. Long-term exposure to the compound can result in changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as modulating enzyme activity and gene expression. At high doses, it can exhibit toxic or adverse effects, including enzyme inhibition and disruption of cellular processes. Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with metabolic enzymes, influencing the flux of metabolites through different pathways. The compound can affect the levels of specific metabolites, leading to changes in cellular metabolism. Additionally, it can interact with cofactors, modulating their activity and function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments. Its distribution within tissues can also be affected by its binding to proteins, influencing its localization and activity .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific cellular compartments or organelles through post-translational modifications or targeting signals. This localization can influence its interactions with biomolecules and its overall activity within the cell .
Preparation Methods
The synthesis of 1-{[(2-Phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}ethan-1-one typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as 2-aminophenol and carboxylic acids, under acidic or basic conditions.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced by reacting the oxazole derivative with a thiol compound, such as ethanethiol, under suitable conditions.
Formation of the Ethanone Moiety:
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
1-{[(2-Phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}ethan-1-one undergoes various types of chemical reactions, including:
Reduction: The oxazole ring can be reduced under specific conditions to form corresponding dihydro derivatives.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-{[(2-Phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}ethan-1-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-{[(2-Phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}ethan-1-one involves its interaction with specific molecular targets and pathways. The oxazole ring and sulfanyl group are believed to play crucial roles in its biological activities, such as binding to enzymes or receptors and modulating their functions . Further research is needed to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
1-{[(2-Phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}ethan-1-one can be compared with other similar compounds, such as:
2-{[(2-Phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}acetic acid: This compound has a similar structure but contains an acetic acid moiety instead of an ethanone group.
1-{[(3R,4S)-3-({5-[4-(2-Methyl-2-propanyl)phenyl]-1,2-oxazol-3-yl}methyl)-4-piperidinyl]acetyl}-4-piperidinecarboxamide: This compound contains a more complex structure with additional functional groups and is used in different research applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
S-[(2-phenyl-1,3-oxazol-4-yl)methyl] ethanethioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c1-9(14)16-8-11-7-15-12(13-11)10-5-3-2-4-6-10/h2-7H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWTRSFRVJVXWNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC1=COC(=N1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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